(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one
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Description
(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H25N5O3S2 and its molecular weight is 459.58. The purity is usually 95%.
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Biological Activity
(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates several pharmacologically relevant moieties, including thiazolidinones and pyrido-pyrimidines, which are known for their diverse therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C24H31N5O3S2, with a molecular weight of 501.7 g/mol. Its IUPAC name is:
This compound's structural complexity allows it to interact with various biological targets, making it a promising candidate for drug development.
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives, including this compound, as anticancer agents. Thiazolidinones have shown significant cytotoxicity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance, compounds derived from thiazolidinone scaffolds have been reported to inhibit cancer cell growth through mechanisms such as enzyme inhibition and modulation of signaling pathways related to tumor progression .
Table 1: Summary of Anticancer Activities
Compound Type | Mechanism of Action | Cancer Types Tested | IC50 (µM) |
---|---|---|---|
Thiazolidinone Derivatives | Induction of apoptosis | Various (e.g., breast, lung) | 10 - 50 |
Pyrido-Pyrimidine Derivatives | Enzyme inhibition | Leukemia, melanoma | 5 - 30 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolidinone derivatives have demonstrated effectiveness against various bacterial strains, including multidrug-resistant bacteria. The mechanism often involves the inhibition of bacterial efflux pumps, which are critical in mediating antibiotic resistance .
Table 2: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
---|---|---|
E. coli | 0.5 µg/mL | Efflux pump inhibition |
S. aureus | 0.25 µg/mL | Cell wall synthesis disruption |
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound exhibits other pharmacological activities:
- Anti-inflammatory : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Antioxidant : It has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives:
- Study on Anticancer Properties : A study published in Medicinal Chemistry reported that thiazolidinone derivatives inhibited cancer cell lines by targeting specific kinases involved in cell cycle regulation .
- Antimicrobial Evaluation : Research indicated that certain derivatives effectively reduced biofilm formation in Pseudomonas aeruginosa, showcasing their potential as antibiofilm agents .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could modulate the activity of histone demethylases, impacting gene expression related to cancer progression .
Properties
IUPAC Name |
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S2/c1-2-6-26-20(29)16(31-21(26)30)14-15-18(24-10-8-23(9-11-24)12-13-27)22-17-5-3-4-7-25(17)19(15)28/h3-5,7,14,27H,2,6,8-13H2,1H3/b16-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXPVPNBTBPGDZ-PEZBUJJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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